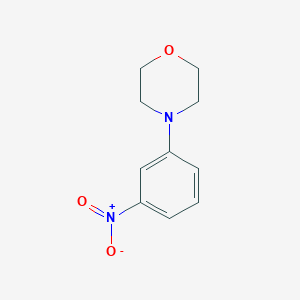
1-(5-Methyloxazol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyloxazol-2-yl)ethanone, also known as Moxalone, is a chemical compound that belongs to the oxazole family. It is a colorless liquid with a sweet, floral odor and is commonly used in the synthesis of various organic compounds. The purpose of
Mécanisme D'action
The mechanism of action of 1-(5-Methyloxazol-2-yl)ethanone is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to its electron-rich oxazole ring. It has also been shown to exhibit antimicrobial activity against certain bacterial strains.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1-(5-Methyloxazol-2-yl)ethanone. However, it has been shown to exhibit moderate toxicity in animal studies. It is also known to be a skin irritant and can cause respiratory irritation if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-Methyloxazol-2-yl)ethanone in lab experiments is its high purity and yield. Additionally, it is relatively easy to synthesize and can be used as a starting material for the synthesis of various organic compounds. However, its toxicity and potential for skin and respiratory irritation make it difficult to handle in large quantities.
Orientations Futures
The future directions for 1-(5-Methyloxazol-2-yl)ethanone research include further exploration of its chemical properties and potential applications. Additionally, more research is needed to understand its mechanism of action and potential toxicity. It may also be useful to investigate its potential as an antimicrobial agent or in other biological applications.
Méthodes De Synthèse
The synthesis of 1-(5-Methyloxazol-2-yl)ethanone involves the reaction of 2-amino-5-methyl oxazole with acetic anhydride in the presence of a catalyst. This reaction results in the formation of 1-(5-Methyloxazol-2-yl)ethanone, which can be purified through distillation or recrystallization. The yield of this synthesis method is typically high, and the purity of the final product can be controlled by adjusting the reaction conditions.
Applications De Recherche Scientifique
1-(5-Methyloxazol-2-yl)ethanone has been widely used in scientific research for its unique chemical properties. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used as a reagent in analytical chemistry for the detection of certain compounds, such as aldehydes and ketones.
Propriétés
Numéro CAS |
116139-23-2 |
|---|---|
Nom du produit |
1-(5-Methyloxazol-2-yl)ethanone |
Formule moléculaire |
C6H7NO2 |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
1-(5-methyl-1,3-oxazol-2-yl)ethanone |
InChI |
InChI=1S/C6H7NO2/c1-4-3-7-6(9-4)5(2)8/h3H,1-2H3 |
Clé InChI |
JIAUNLURFCBFPX-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(O1)C(=O)C |
SMILES canonique |
CC1=CN=C(O1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



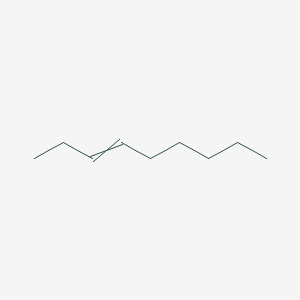
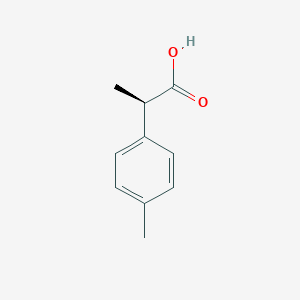
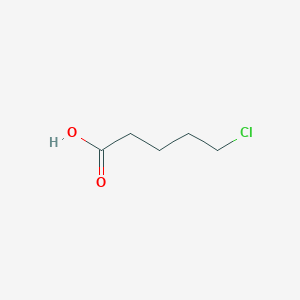
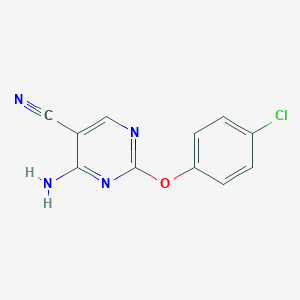
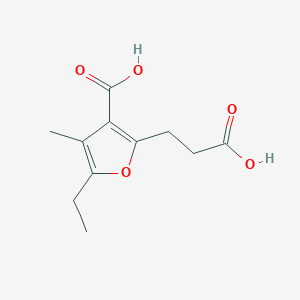
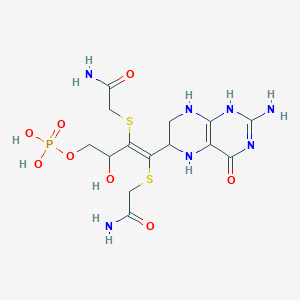
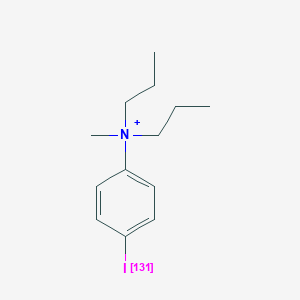
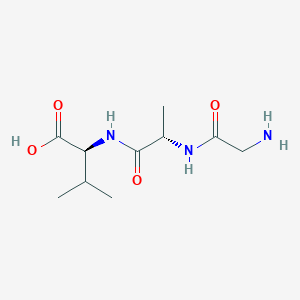
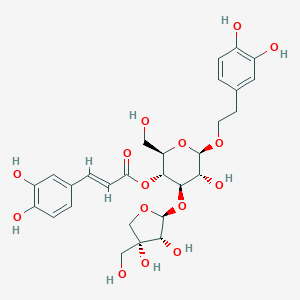
![5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B53306.png)
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)
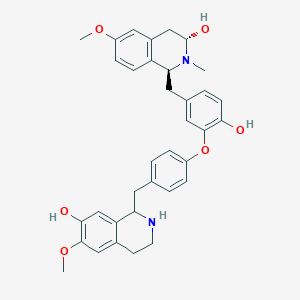
![tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate](/img/structure/B53312.png)
